molecular formula C15H12FN3O3S B5781298 N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5781298
M. Wt: 333.3 g/mol
InChI Key: QHXPBHMMPYWATJ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound with a molecular formula of C14H11FN2OS This compound is characterized by the presence of a fluorophenyl group, a carbamothioyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with carbon disulfide and methyl iodide to form the intermediate compound, which is then reacted with 2-methyl-3-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)carbamothioyl]propanamide
  • N-[(2-fluorophenyl)carbamothioyl]-3-nitrobenzamide
  • 1,5-bis((3-fluorophenyl)carbamothioyl)carbonohydrazide

Uniqueness

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-9-10(5-4-8-13(9)19(21)22)14(20)18-15(23)17-12-7-3-2-6-11(12)16/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPBHMMPYWATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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